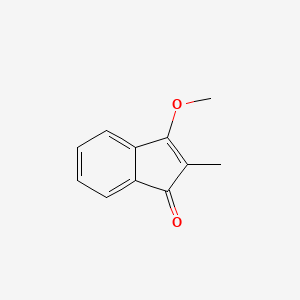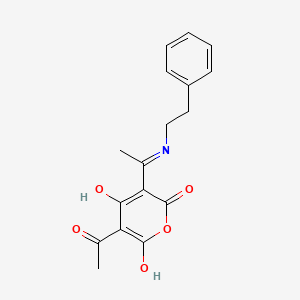
N,N-Diethyl-N-methylethanaminium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-N-methylethanaminium acetate: is a quaternary ammonium compound. It is known for its role as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between immiscible phases. This compound is also used as an electrolyte in electrochemical devices and as a surfactant in detergent formulations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-N-methylethanaminium acetate typically involves the quaternization of N,N-diethylethanamine with methyl iodide, followed by anion exchange with acetate. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include acetonitrile or ethanol.
Reaction Time: Several hours to ensure complete quaternization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To handle large volumes.
Purification Steps: Including crystallization or distillation to obtain high purity products.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Diethyl-N-methylethanaminium acetate undergoes various chemical reactions, including:
Substitution Reactions: Commonly with halides or other nucleophiles.
Oxidation and Reduction Reactions: Though less common, these can occur under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve halides like chloride or bromide in solvents such as acetone or ethanol.
Oxidation Reactions: May involve oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed:
Substitution Reactions: Result in the formation of new quaternary ammonium salts.
Oxidation Reactions: Can lead to the formation of N-oxides or other oxidized derivatives.
Aplicaciones Científicas De Investigación
N,N-Diethyl-N-methylethanaminium acetate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst to facilitate reactions between immiscible phases.
Biology: Employed in studies involving cell membrane permeability and ion transport.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-N-methylethanaminium acetate involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between immiscible phases by:
Forming Ion Pairs: With reactants, allowing them to move between aqueous and organic phases.
Reducing Activation Energy: For reactions, thereby increasing reaction rates.
Comparación Con Compuestos Similares
Similar Compounds:
N,N-Diethyl-N-methylethanaminium chloride: Similar structure but with chloride as the counterion.
N,N-Diethyl-N-methylethanaminium tetrafluoroborate: Another quaternary ammonium compound with tetrafluoroborate as the counterion.
Uniqueness: N,N-Diethyl-N-methylethanaminium acetate is unique due to its specific counterion (acetate), which imparts distinct solubility and reactivity properties compared to its chloride and tetrafluoroborate counterparts.
Propiedades
| 183864-95-1 | |
Fórmula molecular |
C9H21NO2 |
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
triethyl(methyl)azanium;acetate |
InChI |
InChI=1S/C7H18N.C2H4O2/c1-5-8(4,6-2)7-3;1-2(3)4/h5-7H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
Clave InChI |
NYYWLNZAQYSASA-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](C)(CC)CC.CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy-8-[(oxiran-2-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14275135.png)

![(3S,4S)-3-[(1S)-2-(4-fluorophenoxy)-1-hydroxyethyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one](/img/no-structure.png)
![Phosphonic acid, [2-furanyl[(phenylmethyl)amino]methyl]-](/img/structure/B14275166.png)


![Benzene, [(2,2,2-triethoxyethyl)sulfinyl]-](/img/structure/B14275208.png)

